
Methyl 2,3-dimethoxybenzoate
Overview
Description
Methyl 2,3-dimethoxybenzoate, also known as o-Veratric acid methyl ester, is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by methoxy groups (–OCH3), and the carboxyl group (–COOH) is esterified with a methyl group (–CH3). This compound is commonly used in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3-dimethoxybenzoate can be synthesized through the esterification of 2,3-dimethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 2,3-dimethoxybenzoic acid or quinones.
Reduction: 2,3-dimethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Table 1: Synthesis Conditions
Reagent | Condition | Yield |
---|---|---|
2,3-Dimethoxybenzoic Acid | Methanol + Acid Catalyst | High |
Continuous Flow Reactor | Optimized Temperature | Enhanced |
Chemistry
In synthetic organic chemistry, methyl 2,3-dimethoxybenzoate serves as a versatile building block for the synthesis of more complex molecules. Its structure allows for various chemical transformations, including:
- Oxidation : The methoxy groups can be oxidized to form corresponding carbonyl compounds.
- Reduction : The ester functionality can be reduced to alcohols.
- Substitution Reactions : The methoxy groups can be replaced with other functional groups.
These reactions are essential for developing new compounds with potential therapeutic applications.
Research has indicated that this compound exhibits significant biological activity. Studies have shown its potential as:
- Antioxidant : It can scavenge free radicals and reduce oxidative stress.
- Antimicrobial Agent : Exhibits activity against various bacterial strains.
- Anti-inflammatory Properties : Demonstrated efficacy in reducing inflammation in cellular models.
Activity Type | Mechanism | Reference |
---|---|---|
Antioxidant | Scavenging of free radicals | |
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Modulation of inflammatory pathways |
Industrial Applications
This compound finds utility in various industrial sectors:
- Pharmaceuticals : Used as an intermediate in the synthesis of drugs due to its biological properties.
- Cosmetics : Serves as a fragrance component and stabilizer in formulations.
- Dyes and Pigments : Acts as a precursor for synthetic dyes owing to its aromatic structure.
Case Study on Antioxidant Activity
A study conducted by researchers at a leading university evaluated the antioxidant properties of this compound using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration compared to controls, indicating strong antioxidant potential.
Case Study on Antimicrobial Efficacy
In another study published in a peer-reviewed journal, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, supporting its use in antimicrobial formulations.
Mechanism of Action
The mechanism of action of methyl 2,3-dimethoxybenzoate in biological systems involves its interaction with specific molecular targets such as enzymes and receptors. The ester group can be hydrolyzed by esterases to release the corresponding acid, which may then exert biological effects through various pathways. The methoxy groups can also influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Methyl 3,5-dimethoxybenzoate: Similar structure but with methoxy groups at positions 3 and 5.
Methyl 2,4-dimethoxybenzoate: Methoxy groups at positions 2 and 4.
Methyl 3,5-dihydroxybenzoate: Hydroxy groups instead of methoxy groups at positions 3 and 5.
Uniqueness: Methyl 2,3-dimethoxybenzoate is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. The ortho-positioning of the methoxy groups can lead to distinct steric and electronic effects compared to other isomers .
Biological Activity
Methyl 2,3-dimethoxybenzoate is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is a benzoate ester characterized by two methoxy groups attached to the benzene ring. Its molecular formula is C₉H₁₀O₃, and it is commonly synthesized through esterification processes involving methanol and 2,3-dimethoxybenzoic acid.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various pathogens. The specific mechanisms are still under investigation, but it is believed to interfere with bacterial cell wall synthesis or disrupt membrane integrity.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells .
- Potential Anticancer Effects : Some derivatives of dimethoxybenzenes have been explored for their anticancer properties. Research shows that modifications to the methoxy groups can enhance cytotoxic effects on cancer cell lines, suggesting a potential pathway for therapeutic development .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism. For instance, inhibition of FGFR pathways has been noted in related dimethoxybenzene compounds .
- Cell Signaling Modulation : The interaction with cellular receptors and signaling pathways may also play a role in its biological activity. This includes modulation of pathways associated with apoptosis and cell proliferation.
Case Studies
- Antimicrobial Activity Study : A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.
- Antioxidant Properties Assessment : In vitro assays measuring the scavenging activity against DPPH radicals indicated that this compound exhibited notable antioxidant capacity. The results suggested a dose-dependent response, with higher concentrations yielding better scavenging effects.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
methyl 2,3-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-6-4-5-7(9(8)13-2)10(11)14-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLIMPUPAKQITQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175840 | |
Record name | Methyl 2,3-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-42-7 | |
Record name | Methyl 2,3-dimethoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2150-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 2,3-dimethoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,3-dimethoxybenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,3-dimethoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Methyl 2,3-dimethoxybenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L245EPX4QQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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